Nornidulin

Description

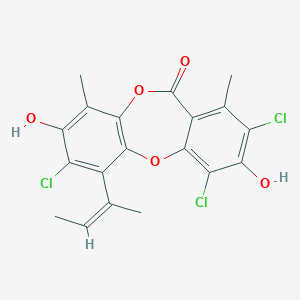

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQDVQKKHOQZEP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017594 | |

| Record name | Nornidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33403-37-1 | |

| Record name | Nornidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033403371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nornidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORNIDULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3A9D130C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nornidulin: A Comprehensive Technical Guide on its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nornidulin is a naturally occurring depsidone, a class of polyketide secondary metabolites, originally isolated from the fungus Aspergillus nidulans. This document provides a detailed overview of the chemical structure, physicochemical properties, and diverse biological activities of this compound. It is intended to serve as a comprehensive technical resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this compound. The information presented herein is compiled from various scientific studies and includes quantitative data, experimental methodologies, and visual representations of its mechanism of action and isolation workflow.

Chemical Structure and Identification

This compound is a tricyclic compound characterized by a central dibenzo[b,e][1][2]dioxepin-11-one core structure. It is substituted with three chlorine atoms, two hydroxyl groups, two methyl groups, and a 1-methyl-1-propen-1-yl group.

Systematic IUPAC Name: 2,4,7-trichloro-3,8-dihydroxy-1,9-dimethyl-6-(1-methyl-1-propen-1-yl)-11H-dibenzo[b,e][1][2]dioxepin-11-one[1]

Alternative IUPAC Name: 1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1][2]benzodioxepin-6-one[3]

Synonyms: Ustin[3]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 33403-37-1[1][3] |

| Molecular Formula | C₁₉H₁₅Cl₃O₅[1][2][4] |

| Molecular Weight | 429.7 g/mol [1][2] |

| SMILES | CC1=C(O)C(Cl)=C(/C(C)=C\C)C2=C1OC(C3=C(C(Cl)=C(O)C(Cl)=C3C)O2)=O[1][4] |

| InChI | InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5-[1][3] |

| InChIKey | XEQDVQKKHOQZEP-WAYWQWQTSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential as a drug candidate.

| Property | Value | Source |

| Melting Point | 185-187°C | [5] |

| Solubility | Soluble in DMSO | [1][4] |

| Calculated logP (ClogP) | 6.5 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 1 | [1] |

| Polar Surface Area (PSA) | 76 Ų | [1][2] |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and ion channel modulatory effects.

Summary of Biological Activities

| Activity | Target/Organism | Metric | Value | Reference |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 2 µg/mL | [1][4] |

| Antibacterial | Mycobacterium tuberculosis | - | Active | [1][4] |

| Antibacterial | Mycobacterium ranoe | - | Active | [1][4] |

| Antifungal | Trichophyton tonsurans | - | Active | [1][4] |

| Antifungal | Microsporum audouini | - | Active | [1][4] |

| Antimalarial | Plasmodium falciparum 3D7 | IC₅₀ | 44.6 µM | [4] |

| Enzyme Inhibition | Plasmodium falciparum Malate:Quinone Oxidoreductase (PfMQO) | IC₅₀ | 51 µM | [4] |

| Cytotoxicity | MOLT-3 (human acute lymphoblastic leukemia) | IC₅₀ | 35.7 µM | [1][4] |

| Cytotoxicity | HuCCA-1 (human cholangiocarcinoma) | IC₅₀ | >116.4 µM | [1][4] |

| Cytotoxicity | HepG2 (human liver cancer) | IC₅₀ | >116.4 µM | [1][4] |

| Cytotoxicity | A549 (human lung carcinoma) | IC₅₀ | >116.4 µM | [1][4] |

| CFTR Inhibition | Forskolin-stimulated Cl⁻ efflux in T84 cells | IC₅₀ | 1.49 ± 0.14 µM | [1] |

| TMEM16A Inhibition | UTP-activated TMEM16A current in Calu-3 cells | IC₅₀ | ~0.8 µM | [6] |

Mechanism of Action: Inhibition of CFTR Chloride Channel

A significant area of research on this compound has focused on its ability to inhibit the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, which is implicated in secretory diarrhea.

This compound directly inhibits the CFTR chloride channel.[1] Studies have shown that it reduces the forskolin-induced elevation of intracellular cAMP levels, suggesting a dual mechanism of action.[1] The inhibition is independent of the protein kinase A (PKA), phosphodiesterases (PDE), protein phosphatases (PP), and AMP-activated protein kinase (AMPK) pathways.[1]

References

- 1. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids | PLOS One [journals.plos.org]

- 2. This compound | C19H15Cl3O5 | CID 20056625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. This compound, A New Inhibitor of Plasmodium falciparum Malate: Quinone Oxidoreductase (PfMQO) from Indonesian Aspergillus sp. BioMCC f.T.8501 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, A New Inhibitor of Plasmodium falciparum Malate: Quinone Oxidoreductase (Pf MQO) from Indonesian Aspergillus sp. BioMCC f.T.8501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Nornidulin Biosynthesis in Fungi: A Technical Guide to a Putative Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nornidulin is a chlorinated depsidone, a class of polyketide secondary metabolites produced by various species of the fungal genus Aspergillus. While the precise biosynthetic gene cluster (BGC) for this compound has yet to be experimentally characterized in the scientific literature, the general pathway for depsidone biosynthesis is well-established. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon the known mechanisms of depsidone formation in fungi. It details the key enzymatic steps, proposes the classes of enzymes involved, and presents hypothetical intermediates. Furthermore, this guide provides an overview of the standard experimental protocols employed for the identification and characterization of fungal secondary metabolite biosynthetic pathways. This information is intended to serve as a foundational resource for researchers investigating this compound biosynthesis and for professionals in drug development interested in the production and derivatization of this and related compounds.

Introduction to this compound and Depsidones

This compound is a member of the depsidone family of natural products, which are characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. This compound itself is distinguished by the presence of three chlorine atoms and a methyl group on its aromatic rings. First isolated from Aspergillus nidulans, it has also been found in other Aspergillus species. Like many fungal secondary metabolites, this compound exhibits biological activity, and its derivatives have been investigated for various therapeutic applications.

The biosynthesis of fungal secondary metabolites is typically orchestrated by a set of genes co-located in the fungal genome, known as a biosynthetic gene cluster (BGC). These clusters encode the core synthase(s), tailoring enzymes, transporters, and sometimes regulatory proteins required for the production of a specific metabolite. For depsidones, the biosynthesis is generally understood to proceed through the formation of a depside intermediate, which is then oxidatively cyclized to form the characteristic depsidone ring system.

Proposed this compound Biosynthetic Pathway

Based on the structure of this compound and the established principles of depsidone biosynthesis, a putative pathway can be proposed. This pathway involves a non-reducing polyketide synthase (NR-PKS) and a series of tailoring enzymes.

Core Depside Formation

The initial step is the synthesis of two distinct phenolic acid units, which are then joined to form a depside. This process is catalyzed by a single, highly programmed NR-PKS. This enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to produce two different polyketide chains, which are then esterified to form the depside.

Tailoring Modifications and Cyclization

Following the formation of the depside intermediate, a series of tailoring modifications are necessary to yield this compound. These modifications are catalyzed by enzymes encoded by other genes within the putative this compound BGC.

-

Chlorination: Three chlorination steps are required, catalyzed by one or more halogenases.

-

Oxidative Cyclization: The key step in forming the depsidone core is an intramolecular oxidative coupling of the two phenolic rings of the depside. This reaction is characteristically catalyzed by a cytochrome P450 monooxygenase.

-

Methylation: The addition of a methyl group is catalyzed by a methyltransferase.

The precise order of these tailoring steps has not been experimentally determined.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes in the Putative this compound Biosynthesis

The following table summarizes the key enzyme classes likely involved in this compound biosynthesis and their putative functions.

| Enzyme Class | Putative Function in this compound Biosynthesis | Genes (Hypothetical) |

| Non-Reducing Polyketide Synthase (NR-PKS) | Catalyzes the formation of the depside backbone from acetyl-CoA and malonyl-CoA. | nidA |

| Halogenase | Catalyzes the regioselective chlorination of the aromatic rings. | nidB, nidC, nidD |

| Cytochrome P450 Monooxygenase | Catalyzes the intramolecular oxidative coupling of the depside to form the depsidone core. | nidE |

| Methyltransferase | Catalyzes the transfer of a methyl group to the depsidone core. | nidF |

| Transporter | Exports the final product, this compound, out of the cell. | nidG |

| Transcription Factor | Regulates the expression of the genes within the biosynthetic cluster. | nidR |

Experimental Protocols for Pathway Elucidation

The elucidation of a fungal secondary metabolite biosynthetic pathway typically involves a combination of genomic, molecular biology, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster

Objective: To identify the candidate BGC responsible for this compound production.

Methodology: Genome Mining

-

Bioinformatic Analysis: The genome of a this compound-producing Aspergillus strain is analyzed using software such as antiSMASH or SMURF. These tools identify potential BGCs based on the presence of core synthase genes (e.g., PKS, NRPS).

-

Homology Searching: The amino acid sequence of known depsidone-forming NR-PKSs can be used as a query in a BLAST search against the genome of the this compound producer to identify homologous PKS genes.

-

Comparative Genomics: The genomes of this compound-producing and non-producing strains of the same or closely related species are compared. A BGC present only in the producing strain is a strong candidate.

Functional Characterization of the Gene Cluster

Objective: To confirm the identified BGC is responsible for this compound production and to determine the function of individual genes.

Methodology: Heterologous Expression and Gene Knockout

-

Heterologous Expression:

-

The entire candidate BGC is cloned from the genomic DNA of the producing fungus.

-

The BGC is then introduced into a well-characterized, genetically tractable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, that does not produce this compound.

-

The heterologous host is cultured under conditions that induce the expression of the introduced genes.

-

The culture extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the production of this compound and its intermediates.

-

-

Gene Knockout:

-

In the native this compound-producing strain, individual genes within the candidate BGC are deleted or disrupted using techniques like homologous recombination or CRISPR-Cas9.

-

The resulting mutant strains are cultured, and their metabolic profiles are compared to the wild-type strain using HPLC and MS.

-

Abolishment of this compound production upon deletion of a gene confirms its involvement in the pathway. The accumulation of a specific intermediate can provide insights into the function of the deleted gene.

-

Below is a workflow diagram for the functional characterization of a biosynthetic gene cluster.

Caption: Experimental workflow for BGC functional characterization.

Quantitative Data

As the this compound biosynthetic gene cluster has not been experimentally characterized, there is currently no quantitative data available in the literature regarding the enzymatic kinetics of the biosynthetic enzymes or the in vivo concentrations of the pathway intermediates. The table below is a template for the types of quantitative data that would be generated through the experimental protocols described above.

| Enzyme (Hypothetical) | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| NidA (NR-PKS) | Malonyl-CoA | Data not available | Data not available | Data not available | N/A |

| NidB (Halogenase) | Depside Intermediate | Data not available | Data not available | Data not available | N/A |

| NidE (P450) | Trichlorinated Depside | Data not available | Data not available | Data not available | N/A |

| NidF (Methyltransferase) | Depsidone Core | Data not available | Data not available | Data not available | N/A |

Conclusion and Future Directions

The biosynthesis of this compound in fungi is presumed to follow the general pathway of depsidone formation, involving a non-reducing polyketide synthase and a series of tailoring enzymes, including halogenases, a cytochrome P450 monooxygenase, and a methyltransferase. While a definitive biosynthetic gene cluster for this compound has not yet been reported, the experimental strategies outlined in this guide provide a clear roadmap for its elucidation. The identification and characterization of the this compound BGC would not only provide fundamental insights into the biosynthesis of this chlorinated depsidone but also open avenues for the engineered production of this compound and novel, structurally related compounds with potentially valuable biological activities for drug development. Future research should focus on genome mining of this compound-producing Aspergillus strains to identify the candidate BGC, followed by its functional characterization through heterologous expression and targeted gene deletion experiments.

References

- 1. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

Nornidulin as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secretory diarrhea poses a significant global health challenge, driven by excessive intestinal fluid and chloride secretion mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.[1][2] Nornidulin, a natural product derived from the fungus Aspergillus unguis, has emerged as a novel inhibitor of CFTR-mediated chloride secretion.[1][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. This compound demonstrates a dual mechanism of action, involving both the direct inhibition of the CFTR channel and the reduction of intracellular cyclic AMP (cAMP) levels, making it a promising candidate for the development of new anti-secretory therapeutics.[3]

Core Mechanism of Action

This compound inhibits CFTR-mediated chloride secretion through a multifaceted approach. The primary mechanism involves direct interaction with the CFTR channel, leading to its inhibition.[3] Additionally, this compound has been shown to suppress intracellular cAMP levels, a key activator of CFTR.[1][3] This dual action distinguishes it from many other CFTR inhibitors.

Direct CFTR Channel Inhibition

Studies have demonstrated that this compound directly inhibits the CFTR-mediated apical chloride current in a dose-dependent manner.[3] This inhibition is observed even when CFTR is directly activated by agents such as genistein, indicating a mechanism that is independent of the canonical cAMP-PKA signaling pathway.[3] The inhibitory effect is more pronounced when this compound is applied to the apical side of epithelial cells, suggesting a direct interaction with the extracellular-facing portion of the CFTR channel or a site accessible from the apical membrane.[3][4]

Reduction of Intracellular cAMP Levels

A key aspect of this compound's mechanism is its ability to reduce intracellular cAMP levels that have been elevated by activators of adenylate cyclase, such as forskolin.[1][3] By lowering the concentration of this critical second messenger, this compound effectively dampens the primary signaling cascade that leads to CFTR activation.[3]

Independence from Other Regulatory Pathways

The inhibitory action of this compound on CFTR has been shown to be independent of several other known negative regulators of CFTR function. These include protein kinase A (PKA), phosphodiesterases (PDEs), protein phosphatases (PP), and AMP-activated protein kinase (AMPK).[3][4] This specificity highlights the targeted nature of this compound's inhibitory effects.

The proposed dual mechanism of action is depicted in the following signaling pathway diagram:

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various experimental settings. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Experimental Condition | Cell Line | Parameter Measured | IC50 (µM) | Reference |

| cAMP-activated Cl- Secretion | T84 | CFTR-mediated Cl- current | ~1.5 | [1][4][5] |

| Forskolin-stimulated Apical Cl- Current | T84 | Apical ICl- | 1.19 ± 0.18 | [3][4] |

| Genistein-stimulated Apical Cl- Current | T84 | Apical ICl- | 1.40 ± 0.21 | [3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Culture

-

Cell Line: T84 human intestinal cell line.

-

Culture Medium: A 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were grown on permeable supports and maintained at 37°C in a humidified atmosphere of 5% CO2 and 95% air.

Short-Circuit Current (Isc) Measurements

This electrophysiological technique is used to measure ion movement across an epithelial monolayer.[6]

-

Cell Preparation: T84 cells cultured on permeable supports were mounted in an Ussing chamber.[6]

-

Solutions: The basolateral and apical sides of the monolayer were bathed in physiological salt solutions.

-

Measurement: The potential difference across the monolayer was clamped to 0 mV, and the resulting short-circuit current was recorded.

-

Stimulation and Inhibition: CFTR was activated by adding forskolin (FSK) to the basolateral solution. This compound was then added to either the apical or basolateral solution at various concentrations to determine its inhibitory effect.[7]

Apical Chloride Current (ICl-) Measurements

This method specifically measures the chloride current across the apical membrane.

-

Membrane Permeabilization: The basolateral membrane of the T84 cell monolayer was permeabilized with amphotericin B.[3][4]

-

Chloride Gradient: An asymmetrical chloride concentration gradient was established across the apical membrane.[3][4]

-

CFTR Activation: CFTR was activated using either forskolin or genistein.[3]

-

Inhibition Assay: this compound was added to the apical solution at varying concentrations, and the resulting inhibition of the apical chloride current was measured.[3]

Western Blot Analysis

This technique was used to determine if this compound affects the expression level of the CFTR protein.[6]

-

Cell Lysis: T84 cells were treated with this compound (e.g., 5 µM for 24 hours) or a vehicle control, followed by cell lysis to extract total protein.[7]

-

Protein Quantification: The total protein concentration in the lysates was determined.

-

Gel Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

-

Protein Transfer: The separated proteins were transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with a primary antibody specific for CFTR, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence detection system. The results showed that this compound treatment had no effect on CFTR protein expression.[1][3]

Intracellular cAMP Assay

This assay quantifies the level of intracellular cAMP.

-

Cell Treatment: T84 cells were pre-treated with this compound or a vehicle control for one hour.[7]

-

Stimulation: The cells were then stimulated with forskolin to induce cAMP production.[7]

-

Cell Lysis and Assay: The cells were lysed, and the intracellular cAMP concentration was measured using a competitive enzyme immunoassay kit.[7] The results indicated that this compound suppressed the forskolin-induced increase in intracellular cAMP levels.[1][3]

Preclinical Efficacy in Human Colonoids

The anti-secretory effects of this compound have been validated in a preclinical human colonoid model, which more closely recapitulates the physiology of the human intestine.[1] this compound was found to significantly suppress fluid secretion induced by both forskolin and cholera toxin in these organoids.[1][2] This demonstrates the potential of this compound as a therapeutic agent for secretory diarrheas.

Conclusion

This compound presents a novel and promising approach for the inhibition of CFTR-mediated chloride secretion. Its dual mechanism of action, involving both direct channel inhibition and reduction of intracellular cAMP, along with its efficacy in human-derived intestinal models, underscores its potential for the development of new anti-diarrheal therapies. Further investigation into the precise binding site and the broader physiological effects of this compound is warranted to advance its development as a therapeutic agent.

References

- 1. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficac… [ouci.dntb.gov.ua]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids | PLOS One [journals.plos.org]

- 4. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cff.org [cff.org]

- 7. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids | PLOS One [journals.plos.org]

Nornidulin: A Novel Inhibitor of Plasmodium falciparum Malate: Quinone Oxidoreductase (PfMQO)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiplasmodial activity of Nornidulin, a secondary metabolite produced by Aspergillus species. It focuses on its role as an inhibitor of Plasmodium falciparum malate: quinone oxidoreductase (PfMQO), a key enzyme in the parasite's mitochondrial electron transport chain. This document is intended for researchers, scientists, and drug development professionals working on novel antimalarial therapies.

Quantitative Data Summary

This compound has demonstrated inhibitory activity against both the P. falciparum parasite and its essential enzyme, PfMQO. The following table summarizes the key quantitative data from published studies.

| Parameter | Strain/Target | IC50 / EC50 | Reference |

| In vitro antiplasmodial activity | P. falciparum 3D7 | 44.6 µM | [1][2] |

| In vitro antiplasmodial activity | P. falciparum K1 | > 23.27 µM | [1][3] |

| Enzyme inhibition | P. falciparum Malate: Quinone Oxidoreductase (PfMQO) | 51 µM | [1][2] |

Mechanism of Action: Inhibition of PfMQO

This compound's primary mechanism of antiplasmodial action is the inhibition of Plasmodium falciparum malate: quinone oxidoreductase (PfMQO).[1][2] This enzyme is a crucial component of the parasite's mitochondrial electron transport chain and is also involved in the tricarboxylic acid (TCA) cycle and the fumarate cycle.[4][5] PfMQO catalyzes the oxidation of L-malate to oxaloacetate, coupled with the reduction of ubiquinone to ubiquinol.[4] By inhibiting PfMQO, this compound disrupts these essential metabolic pathways, leading to parasite death. The absence of a homologous enzyme in humans makes PfMQO an attractive target for selective antimalarial drugs.

Below is a diagram illustrating the central role of PfMQO in P. falciparum metabolism and the inhibitory action of this compound.

Caption: Inhibition of PfMQO by this compound in the P. falciparum mitochondrion.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiplasmodial activity of this compound.

Plasmodium falciparum Culture and Synchronization

A prerequisite for in vitro antiplasmodial assays is the continuous culture and synchronization of the parasite's life cycle stages.

a. Parasite Culture:

-

Strain: Plasmodium falciparum 3D7 (chloroquine-sensitive) or K1 (chloroquine-resistant).

-

Culture Medium: RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 40 mg/L gentamicin.

-

Erythrocytes: Human O+ erythrocytes are washed three times in RPMI 1640 and used at a 2-5% hematocrit.

-

Culture Conditions: Parasites are maintained at 37°C in a sealed, gassed chamber with a mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Maintenance: The culture medium is changed daily, and parasitemia is monitored by Giemsa-stained thin blood smears.

b. Synchronization of Parasite Stages:

-

Method: A common method for synchronizing P. falciparum cultures to the ring stage is through sorbitol treatment.

-

Procedure:

-

Pellet the infected red blood cells (iRBCs) by centrifugation.

-

Resuspend the pellet in a 5% (w/v) sorbitol solution and incubate for 10-15 minutes at room temperature. This selectively lyses trophozoites and schizonts, leaving ring-stage parasites intact.

-

Wash the cells twice with RPMI 1640 to remove the sorbitol and cellular debris.

-

Resuspend the synchronized ring-stage parasites in complete culture medium to continue the culture.

-

In Vitro Antiplasmodial Activity Assay (pLDH Assay)

The parasite lactate dehydrogenase (pLDH) assay is a colorimetric method used to quantify parasite viability.

-

Principle: pLDH is an enzyme produced by viable parasites. Its activity is measured by the conversion of a lactate substrate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of viable parasites.

-

Procedure:

-

Drug Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Parasite Addition: Add synchronized ring-stage P. falciparum (e.g., 3D7 strain) at approximately 1% parasitemia and 2% hematocrit to each well. Include positive (no drug) and negative (uninfected erythrocytes) controls.

-

Incubation: Incubate the plate for 72 hours under standard culture conditions.

-

Lysis: Lyse the cells by freeze-thawing the plate.

-

pLDH Reaction:

-

Prepare a Malstat reagent containing 3-acetylpyridine adenine dinucleotide (APAD), lactate, and diaphorase in a buffered solution.

-

Add the Malstat reagent to each well.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

-

Measurement: Measure the absorbance at a wavelength of 650 nm using a microplate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

P. falciparum Malate: Quinone Oxidoreductase (PfMQO) Inhibition Assay

This is a target-based assay to specifically measure the inhibitory effect of a compound on PfMQO.

-

Enzyme Preparation: Recombinant PfMQO is expressed in E. coli and the membrane fraction containing the active enzyme is isolated.

-

Principle: The activity of PfMQO is monitored by the reduction of a dye, 2,6-dichlorophenolindophenol (DCIP), which changes from blue to colorless upon reduction.

-

Procedure:

-

Assay Mix Preparation: Prepare an assay mix in a 96-well plate containing:

-

50 mM HEPES-KOH buffer (pH 7.5)

-

1 mM KCN (to inhibit other respiratory enzymes)

-

60 µM decylubiquinone (electron acceptor)

-

120 µM DCIP (colorimetric indicator)

-

Isolated E. coli membrane fraction containing recombinant PfMQO.

-

-

Inhibitor Addition: Add serial dilutions of this compound to the wells.

-

Reaction Initiation: Start the reaction by adding the substrate, 400 mM L-malate.

-

Measurement: Monitor the decrease in absorbance at 600 nm over time using a microplate reader.

-

Data Analysis: Calculate the IC50 value by determining the concentration of this compound that causes a 50% reduction in the rate of DCIP reduction.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing potential antiplasmodial compounds like this compound.

Caption: General workflow for the discovery and characterization of this compound.

References

- 1. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An alternative protocol for Plasmodium falciparum culture synchronization and a new method for synchrony confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Plasmodium falciparum Mitochondrial Malate: Quinone Oxidoreductase Inhibitors from the Pathogen Box - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into the Fungal Metabolite Nornidulin

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data of Nornidulin, a depsidone derivative with promising biological activities. This document details the available Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) data, outlines the experimental protocols for their acquisition, and visualizes its known mechanisms of action.

This compound, a natural product isolated from fungi of the Aspergillus genus, has garnered significant interest for its inhibitory effects on key biological targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Plasmodium falciparum Malate: Quinone Oxidoreductase (PfMQO).[1][2][3][4] A thorough understanding of its structural and physicochemical properties through spectroscopic analysis is crucial for its development as a potential therapeutic agent.

Liquid Chromatography-Mass Spectrometry (LC-MS) Data

LC-MS analysis has been pivotal in the identification and characterization of this compound. The compound has a molecular weight of 429.00476 g/mol and a molecular formula of C₁₉H₁₅Cl₃O₅.[1]

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₁₅Cl₃O₅ | [1] |

| Molecular Weight | 429.00476 g/mol | [1] |

| [M+H]⁺ (m/z) | 429.006 | [5] |

| [M+NH₄]⁺ (m/z) | 446.033 | [5] |

Experimental Protocol: LC-MS Analysis

The following protocol was used for the LC-MS analysis of this compound[1]:

-

Instrumentation : Dionex Ultimate 3000 RSC HPLC system coupled to a Q-Exactive high-resolution mass spectrometer (Thermo Fisher Scientific).

-

Column : Hypersil GOLD aQ C18 polar-endcapped HPLC column (50 mm length, 1 mm diameter, 1.9 µm particle size; Thermo Fisher Scientific).

-

Mobile Phase :

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient :

-

0-2 min: 5% B

-

2-15 min: 5-60% B

-

15-22 min: 60-95% B

-

22-25 min: 95% B

-

25-30 min: 95-5% B

-

-

Flow Rate : 40 µL/min

-

Injection Volume : 100 µL

-

Mass Spectrometry :

-

Mode: Full scan

-

Resolution (Full Scan): 70,000

-

Resolution (MS²): 17,500 (data-dependent)

-

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ¹H and ¹³C NMR spectroscopic data for this compound have been published, providing key insights into its chemical structure.[2][6][7] The data is presented in the following tables.

¹H NMR Spectroscopic Data

| Atom No. | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| OMe-4 | 3.94 | s | |

| H-5 | 6.64 | s | |

| Me-1' | 2.11 | s | |

| Me-2' | 2.65 | s | |

| OH-3 | 11.13 | s | |

| OH-8 | 5.89 | br s |

¹³C NMR Spectroscopic Data

| Atom No. | Chemical Shift (ppm) |

| 1 | 163.6 |

| 1a | 108.7 |

| 2 | 108.9 |

| 3 | 160.7 |

| 4 | 158.4 |

| 4a | 106.8 |

| 5 | 98.7 |

| 5a | 140.2 |

| 6 | 169.5 |

| 7 | 115.7 |

| 8 | 152.0 |

| 9 | 110.1 |

| 9a | 134.4 |

| OMe-4 | 60.9 |

| 1' | 11.7 |

| 2' | 22.1 |

Experimental Protocol: NMR Analysis

The NMR spectra for this compound were recorded on a Bruker AVANCE 400 spectrometer.[6][7]

-

Instrumentation : Bruker AVANCE 400 Spectrometer

-

Solvent : CDCl₃

-

Reference : Tetramethylsilane (TMS) as an internal standard.

Visualizing this compound's Mechanism of Action

To better understand the biological activity of this compound, its inhibitory pathways can be visualized.

Inhibition of CFTR-Mediated Chloride Secretion

This compound has been shown to inhibit the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key protein in intestinal chloride secretion.[2][6][7] This inhibition is believed to occur through a direct interaction with the channel, as well as by reducing intracellular cAMP levels.

References

- 1. researchgate.net [researchgate.net]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, A New Inhibitor of Plasmodium falciparum Malate: Quinone Oxidoreductase (Pf MQO) from Indonesian Aspergillus sp. BioMCC f.T.8501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids | PLOS One [journals.plos.org]

Nornidulin: A Fungal Depsidone with Diverse Bioactivities

An In-depth Technical Guide on the Natural Source and Fungal Origin of Nornidulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chlorinated depsidone, a class of polyketide secondary metabolites, that has garnered significant interest within the scientific community due to its diverse range of biological activities. First identified in 1945 from the filamentous fungus Aspergillus nidulans, it has since been isolated from other fungal species, highlighting the metabolic potential of the Aspergillus genus.[1] This technical guide provides a comprehensive overview of the natural sources, fungal origins, physicochemical properties, and biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties of this compound

This compound, also known as Ustin, is characterized by a tricyclic depsidone core structure with chlorine substitutions. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅Cl₃O₅ | PubChem CID: 20056625 |

| Molecular Weight | 429.7 g/mol | PubChem CID: 20056625 |

| IUPAC Name | 4,10-dichloro-3-hydroxy-8-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1][2]dioxepine-7-carboxylic acid | PubChem CID: 20056625 |

| CAS Number | 33403-37-1 | PubChem CID: 20056625 |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [3] |

Natural Sources and Fungal Origin

This compound is a natural product of fungal origin, primarily isolated from various species of the genus Aspergillus. These fungi are ubiquitous in the environment, found in soil, decaying vegetation, and marine ecosystems. The known fungal producers of this compound are detailed in the table below.

| Fungal Species | Isolation Source | Reference(s) |

| Aspergillus nidulans | Soil | [1] |

| Aspergillus ustus | Soil | [1] |

| Aspergillus unguis | Soil and Marine | [1][4] |

| Aspergillus sp. BioMCC f.T.8501 | Indonesian Soil | [1] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including antimalarial, anticancer, and ion channel inhibitory effects. The following tables summarize the key quantitative data from various studies.

Antimalarial Activity

| Target Organism/Enzyme | Assay | IC₅₀ (µM) | Reference(s) |

| Plasmodium falciparum 3D7 strain | in vitro proliferation assay | 44.6 | [1] |

| Plasmodium falciparum K1 strain | in vitro proliferation assay | > 23.27 | [1] |

| Plasmodium falciparum Malate:Quinone Oxidoreductase (PfMQO) | Enzymatic assay | 51 | [1] |

Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| DLD-1 | Colorectal Adenocarcinoma | > 466 (no toxicity observed) | [5] |

| Vero | Monkey Kidney (non-cancerous) | > 466 (no toxicity observed) | [5] |

Ion Channel Inhibition

| Target | Cell Line | Assay | IC₅₀ (µM) | Reference(s) |

| TMEM16A | Calu-3 (human airway epithelial) | Ussing Chamber | ~0.8 | [6] |

| CFTR | T84 (human intestinal epithelial) | Apical Cl⁻ current analysis | ~1.5 | [7] |

Experimental Protocols

This section details the methodologies for the isolation and purification of this compound, as well as key bioassays used to determine its activity.

Isolation and Purification of this compound from Aspergillus sp. BioMCC f.T.8501

This protocol is based on the methods described for the isolation of this compound from an Indonesian soil fungus.[1]

1. Fungal Cultivation:

- Revive cryopreserved stocks of Aspergillus sp. BioMCC f.T.8501 on Malt Extract Agar (MEA) medium (2% malt extract, 2% glucose, 0.1% peptone, and 2% agar).

- Incubate the culture for 7-14 days at 28-30°C.

- For large-scale production, inoculate a suitable liquid medium (e.g., F2 medium) with the fungal culture and incubate under appropriate conditions (e.g., 28-30°C, with shaking) for an extended period to allow for the production of secondary metabolites.

2. Extraction:

- Separate the fungal mycelium from the culture broth by filtration.

- Extract the culture broth with an equal volume of ethyl acetate.

- Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

3. Purification:

- Open Column Chromatography (OCC): Subject the crude extract to OCC on a silica gel column, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) of increasing polarity.

- Thin Layer Chromatography (TLC): Monitor the fractions from OCC by TLC to identify those containing this compound.

- High-Performance Liquid Chromatography (HPLC): Perform further purification of the this compound-containing fractions by reversed-phase HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile). Monitor the elution profile by UV detection at relevant wavelengths (e.g., 210 nm, 254 nm, and 300 nm).[1]

- Collect the peak corresponding to this compound and confirm its identity and purity by LC-MS and NMR spectroscopy.

Plasmodium falciparum Malate:Quinone Oxidoreductase (PfMQO) Enzymatic Assay

This protocol is for a target-based high-throughput screening assay to identify inhibitors of PfMQO.[1]

1. Reagents and Buffers:

- Assay buffer: 50 mM HEPES-KOH (pH 7.5), 1 mM KCN.

- Substrates: Decylubiquinone, 2,6-Dichlorophenolindophenol (DCIP), and sodium L-malate.

- Enzyme: Recombinant PfMQO membrane fraction.

2. Assay Procedure:

- Prepare an assay mix solution containing the assay buffer, decylubiquinone (60 µM), DCIP (120 µM), and the PfMQO membrane fraction (3 µg).

- Add 193 µL of the assay mix to each well of a 96-well microplate.

- Add 2 µL of the test compound (e.g., this compound dissolved in DMSO) to the wells.

- Initiate the reaction by adding 5 µL of 400 mM sodium L-malate.

- Mix the reaction on a plate mixer for 30 seconds.

- Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader. The reaction turns from blue to colorless as DCIP is reduced.

3. Data Analysis:

- Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to that of a DMSO control.

- Determine the IC₅₀ value by plotting the percentage of inhibition against a range of compound concentrations.

TMEM16A Inhibition Assay using an Ussing Chamber

This protocol describes the measurement of TMEM16A-mediated chloride currents in epithelial cells.[6]

1. Cell Culture:

- Culture Calu-3 cells on permeable supports until they form a confluent monolayer with high transepithelial electrical resistance.

- Prime the cells with IL-4 to upregulate TMEM16A expression.

2. Ussing Chamber Setup:

- Mount the permeable supports with the cell monolayers in an Ussing chamber.

- Bathe the apical and basolateral sides of the monolayer with appropriate physiological saline solutions.

3. Electrophysiological Measurements:

- Measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

- Add a TMEM16A activator (e.g., UTP) to the apical side to stimulate chloride secretion.

- Pre-incubate the cells with this compound before adding the activator to assess its inhibitory effect.

- Record the change in Isc to determine the extent of inhibition.

4. Data Analysis:

- Calculate the percentage of inhibition of the UTP-induced Isc by this compound.

- Determine the IC₅₀ value from a dose-response curve.

Proposed Biosynthetic Pathway of this compound

Depsidones, including this compound, are synthesized via a polyketide pathway. The biosynthesis is proposed to involve a non-reducing polyketide synthase (NR-PKS) and a cytochrome P450 monooxygenase.

Caption: Proposed biosynthetic pathway of this compound in Aspergillus species.

Experimental Workflow for this compound Discovery

The discovery of this compound as a bioactive compound typically follows a systematic workflow from fungal culture to bioassay-guided isolation.

Caption: Bioassay-guided isolation workflow for this compound from fungal sources.

Conclusion

This compound, a secondary metabolite from Aspergillus species, continues to be a molecule of significant scientific interest. Its diverse biological activities, including promising antimalarial and anticancer potential, as well as its effects on key ion channels, make it a valuable lead compound for drug discovery and a tool for chemical biology research. The detailed methodologies and quantitative data presented in this guide are intended to support further investigation into the therapeutic potential and mechanisms of action of this fascinating fungal natural product. Further research is warranted to explore its full spectrum of bioactivities, optimize its production, and elucidate the precise molecular details of its biosynthetic pathway.

References

- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, A New Inhibitor of Plasmodium falciparum Malate: Quinone Oxidoreductase (PfMQO) from Indonesian Aspergillus sp. BioMCC f.T.8501 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Inhibition and Activation of the Ca2+ Activated Cl− Channel TMEM16A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinicalcasereportsint.com [clinicalcasereportsint.com]

In Vitro Efficacy of Nornidulin in Preclinical Diarrhea Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vitro efficacy and cellular mechanisms of Nornidulin, a fungus-derived natural product, as a potential anti-diarrheal agent. The content herein is based on findings from studies utilizing human intestinal epithelial cell lines and human colonoid models, providing a comprehensive overview for researchers and professionals in the field of drug development.

Executive Summary

Secretory diarrhea is largely characterized by the excessive secretion of chloride (Cl⁻) ions through the cystic fibrosis transmembrane conductance regulator (CFTR) channel in the intestinal epithelium.[1][2][3] this compound, a depsidone derivative isolated from the soil fungus Aspergillus unguis, has emerged as a promising inhibitor of this pathway.[1][2] In vitro studies demonstrate that this compound effectively inhibits CFTR-mediated Cl⁻ secretion in human intestinal epithelial T84 cells with a notable potency.[1][3][4] Furthermore, its anti-secretory effects have been validated in human colonoid models, which more closely mimic human intestinal physiology.[1][2][3] The primary mechanism of action involves the suppression of intracellular cyclic AMP (cAMP) levels, a key signaling molecule in the activation of CFTR.[1][2][3] This guide provides a detailed summary of the quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound's anti-diarrheal potential.

Quantitative Efficacy of this compound

The inhibitory effects of this compound on CFTR-mediated chloride secretion and toxin-induced fluid secretion have been quantified in various in vitro models. The following tables summarize the key efficacy data.

| Parameter | Cell Line/Model | Value | Description |

| IC₅₀ | T84 Cells | ~1.5 µM | The half maximal inhibitory concentration for CFTR-mediated Cl⁻ current.[1][3][4] |

| Model System | Inducing Agent | This compound Concentration | Inhibition |

| Human Colonoids | Forskolin (5 µM) | 10 µM | ~25% suppression of swelling |

| Human Colonoids | Cholera Toxin (2 µg/mL) | 40 µM | ~50% suppression of swelling |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Cell Culture and Treatment

Human intestinal epithelial T84 cells were utilized for their well-characterized expression of CFTR channels.[1] Cells were cultured under standard conditions to form confluent monolayers, which polarize to form structures resembling the intestinal epithelium. For experimentation, this compound was applied to either the apical or basolateral side of the cell monolayers to determine the polarity of its action.[1]

Short-Circuit Current (Isc) Measurements

To directly measure CFTR-mediated chloride secretion, T84 cell monolayers were mounted in Ussing chambers. The short-circuit current (Isc), a measure of net ion transport, was recorded. The experimental workflow is as follows:

-

T84 cell monolayers are allowed to equilibrate in the Ussing chamber.

-

Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production and activate CFTR, leading to an increase in Isc.

-

This compound is added at various concentrations to the apical or basolateral side to assess its inhibitory effect on the forskolin-stimulated Isc.[1]

Intracellular cAMP Measurement

The effect of this compound on intracellular cAMP levels was determined using a competitive enzyme-linked immunosorbent assay (ELISA)-based cAMP assay kit.[2][5]

-

T84 cells were pre-treated with this compound for one hour.

-

Forskolin was then added to stimulate cAMP production.

-

Following incubation, the cells were lysed, and the intracellular cAMP concentration was measured according to the manufacturer's protocol.[2][5]

Human Colonoid Swelling Assay

Human colonoids, three-dimensional structures that recapitulate the colonic epithelium, were used to assess the anti-secretory efficacy of this compound in a more physiologically relevant model.[1][2]

-

Human colonoids were cultured in a basement membrane matrix.

-

Fluid secretion was induced by adding either forskolin or cholera toxin to the culture medium, causing the colonoids to swell.

-

The swelling of the colonoids was monitored over time using bright-field microscopy, and the change in the cross-sectional area was quantified.

-

The effect of this compound was determined by pre-treating the colonoids with the compound before the addition of the secretagogues.[1][2]

Visualized Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing this compound's efficacy and its proposed mechanism of action.

Mechanism of Action

This compound exerts its anti-secretory effect primarily by targeting the cAMP signaling cascade.[1][2] In secretory diarrhea, bacterial toxins often lead to a sustained increase in intracellular cAMP levels, which in turn activates the CFTR chloride channel, leading to a massive efflux of chloride ions and water into the intestinal lumen.

The key findings on this compound's mechanism are:

-

Inhibition of cAMP Production: this compound significantly suppresses the forskolin-induced elevation of intracellular cAMP levels in T84 cells.[1][2] Forskolin is a direct activator of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This suggests that this compound acts at or upstream of adenylyl cyclase.[1]

-

No Effect on CFTR Protein Expression: Treatment with this compound does not alter the expression levels of the CFTR protein itself.[1][3]

-

Independence from Negative Regulators: The inhibitory action of this compound on CFTR-mediated chloride currents is not affected by inhibitors of protein phosphatases, AMP-activated protein kinase (AMPK), or phosphodiesterases, which are known negative regulators of CFTR.[1][3]

Collectively, these findings indicate that this compound's primary mechanism is the reduction of intracellular cAMP levels, thereby preventing the activation of the CFTR chloride channel.[1] One proposed, yet unconfirmed, mechanism is the potential activation of the Gαi subunit of G-proteins, which is known to inhibit adenylyl cyclase.[1]

Conclusion and Future Directions

This compound has demonstrated significant in vitro efficacy as an inhibitor of CFTR-mediated chloride and fluid secretion. Its mechanism of action, centered on the suppression of intracellular cAMP, presents a promising avenue for the development of novel anti-diarrheal therapeutics. The validation of its efficacy in human colonoid models further strengthens its potential for clinical translation.

Future research should focus on elucidating the precise molecular target of this compound within the cAMP signaling pathway. In vivo studies in animal models of secretory diarrhea are a critical next step to evaluate its efficacy, safety, and pharmacokinetic profile. Furthermore, structure-activity relationship studies could lead to the development of even more potent and specific derivatives of this compound for the treatment of secretory diarrheas.

References

- 1. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids | PLOS One [journals.plos.org]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Isolation of Nornidulin from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nornidulin, a depsidone-class secondary metabolite produced by various fungi, has garnered significant interest in the scientific community due to its diverse biological activities. It has been identified as a potent inhibitor of the TMEM16A chloride channel, a potential therapeutic target for mucus hypersecretion in asthma.[1] Furthermore, it has demonstrated antimalarial properties and inhibitory effects on the cystic fibrosis transmembrane conductance regulator (CFTR). This document provides a comprehensive protocol for the isolation and purification of this compound from fungal cultures, primarily focusing on Aspergillus unguis, a known producer of this compound. The protocol details the fermentation, extraction, and chromatographic purification steps necessary to obtain pure this compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Fungi, in particular, are prolific producers of a vast array of bioactive secondary metabolites. This compound is a prime example of such a compound, with its unique depsidone structure contributing to its significant biological effects. The isolation of this compound from fungal cultures is a critical first step for further pharmacological evaluation and development. This protocol synthesizes information from various studies to provide a detailed, step-by-step guide for researchers.

Experimental Protocols

Fungal Strain and Culture Conditions

-

Fungal Strain: Aspergillus unguis PSU-RSPG204, a soil-derived fungus, is a commonly used strain for this compound production.[1] Other this compound-producing strains of Aspergillus may also be utilized.

-

Culture Medium: Potato Dextrose Broth (PDB) is a suitable medium for the cultivation of Aspergillus unguis and production of this compound.

-

Fermentation:

-

Inoculate a suitable volume of sterile PDB with a fresh culture of Aspergillus unguis.

-

Incubate the culture at 28-30°C for 14-21 days with periodic shaking (e.g., 150 rpm) to ensure adequate aeration and nutrient distribution. Large-scale fermentation can be performed in Fernbach flasks or bioreactors.

-

Extraction of this compound

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

The culture filtrate is the primary source of extracellular this compound.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.[2][3][4]

-

Pool the organic (ethyl acetate) layers and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification of this compound

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

a. Silica Gel Column Chromatography (Initial Fractionation)

-

Pre-pack a glass column with silica gel 60 (particle size 0.040-0.063 mm) in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate), followed by increasing concentrations of methanol in dichloromethane.

-

Collect fractions of a suitable volume and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm).

-

Combine fractions containing the major compound of interest (this compound) based on their TLC profiles.

b. Sephadex LH-20 Column Chromatography (Size-Exclusion and Partition Chromatography)

-

Swell Sephadex LH-20 beads in the chosen mobile phase (e.g., methanol or a mixture of dichloromethane and methanol) for several hours before packing the column.[1][5][6]

-

Pack a column with the swollen Sephadex LH-20.

-

Dissolve the partially purified fraction from the silica gel column in a minimal amount of the mobile phase.

-

Apply the sample to the column and elute with the same mobile phase.

-

Collect fractions and monitor by TLC to isolate the fractions containing this compound. This step is effective in separating compounds with similar polarities but different sizes and for removing pigments.

c. High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Perform final purification using a reversed-phase HPLC system.

-

Column: A C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is suitable for this purpose.[7][8][9][10]

-

Mobile Phase: A gradient of methanol in water or acetonitrile in water is typically used. The addition of a small amount of formic acid or trifluoroacetic acid (e.g., 0.1%) to the mobile phase can improve peak shape.

-

Gradient Program: A linear gradient from a lower to a higher concentration of the organic solvent over a suitable time (e.g., 30-40 minutes) is recommended. The exact gradient will need to be optimized based on the specific column and system.

-

Detection: Monitor the elution at a suitable wavelength, typically around 254 nm, where depsidones exhibit strong UV absorbance.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

Evaporate the solvent from the pure fraction to obtain purified this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₅Cl₃O₆ | PubChem CID: 101459 |

| Molecular Weight | 457.69 g/mol | PubChem CID: 101459 |

| ¹H NMR (CDCl₃, ppm) | δ 11.13 (s, 1H), 6.78 (s, 1H), 6.51 (s, 1H), 3.92 (s, 3H), 2.45 (s, 3H), 2.21 (s, 3H) | Data derived from spectral databases |

| ¹³C NMR (CDCl₃, ppm) | δ 169.8, 163.5, 161.2, 158.9, 142.1, 139.8, 135.2, 117.8, 116.2, 111.9, 108.1, 107.5, 62.1, 21.3, 9.8 | Data derived from spectral databases |

| HRMS (ESI-TOF) | m/z [M+H]⁺ calculated for C₂₀H₁₆Cl₃O₆: 457.0034; found: to be determined experimentally | |

| Purity (by HPLC) | >98% |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway Inhibition

Caption: this compound's inhibitory action on TMEM16A and CFTR pathways.

References

- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. prep-hplc.com [prep-hplc.com]

- 6. researchgate.net [researchgate.net]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. Characterization and evaluation of C18 HPLC stationary phases based on ethyl-bridged hybrid organic/inorganic particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

Application Notes and Protocols: Nornidulin as a CFTR Inhibitor in T84 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretory diarrheas, often driven by excessive chloride secretion through the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, pose a significant global health challenge.[1][2] The human colon adenocarcinoma cell line, T84, which endogenously expresses high levels of CFTR, serves as a valuable in vitro model for studying intestinal chloride secretion and for the discovery of novel CFTR inhibitors.[3][4] Nornidulin, a natural product isolated from the fungus Aspergillus unguis, has emerged as a potent inhibitor of CFTR-mediated chloride secretion.[1][2][5] These application notes provide a detailed protocol for utilizing this compound in a T84 cell-based CFTR inhibition assay, along with relevant quantitative data and pathway diagrams.

This compound directly inhibits the CFTR chloride channel.[5] Its mechanism is independent of protein kinase A (PKA), phosphodiesterases (PDE), protein phosphatases (PP), and AMP-activated protein kinase (AMPK).[5][6] However, it has been observed to suppress the forskolin-induced elevation of intracellular cyclic AMP (cAMP), a key activator of CFTR.[1][5]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in inhibiting CFTR function in T84 cells.

Table 1: this compound IC₅₀ Values for CFTR Inhibition in T84 Cells

| Assay Condition | IC₅₀ Value (µM) | Reference |

| cAMP-induced Cl⁻ secretion | ~1.5 | [1][5][6] |

| CFTR-mediated apical Cl⁻ current (ICl⁻) | 1.19 ± 0.18 | [5][6] |

| Genistein-induced apical Cl⁻ current (ICl⁻) | 1.40 ± 0.21 | [5][6] |

Table 2: Effect of this compound on CFTR Protein Expression and Cell Viability

| Parameter | Concentration of this compound | Duration of Treatment | Outcome | Reference |

| CFTR Protein Expression | 5 µM | 24 hours | No significant effect | [5][6][7] |

| T84 Cell Viability | Up to 5 µM | 24 hours | No significant reduction | [6][8] |

Experimental Protocols

T84 Cell Culture

Materials:

-

T84 cells

-

DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Cell culture flasks and plates

-

Transwell inserts (0.4 µm pore size)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture T84 cells in DMEM/F-12 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

For CFTR inhibition assays, seed T84 cells onto Transwell inserts at a density of 1.5 x 10⁶ cells per well and allow them to form a polarized monolayer over 7-14 days.[6]

-

Monitor the formation of a confluent monolayer with high transepithelial electrical resistance (TEER) using a voltmeter.

CFTR Inhibition Assay using Short-Circuit Current (Isc) Measurement

This protocol measures the net ion movement across the T84 cell monolayer, with the short-circuit current being indicative of chloride secretion.

Materials:

-

Polarized T84 cell monolayers on Transwell inserts

-

Ussing chamber system

-

Krebs-bicarbonate buffer

-

Forskolin (FSK)

-

This compound

-

Amphotericin B (optional, for apical membrane permeabilization)

Protocol:

-

Mount the Transwell inserts containing the T84 cell monolayers in an Ussing chamber.

-

Bathe both the apical and basolateral sides of the monolayer with Krebs-bicarbonate buffer, maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Measure the baseline short-circuit current (Isc).

-

To assess the polarity of this compound's action, add this compound to either the apical or basolateral side at desired concentrations (e.g., 2 µM and 5 µM).[5][6] Studies have shown that apical application has a more potent inhibitory effect.[5][6]

-

Stimulate CFTR-mediated chloride secretion by adding a CFTR activator, such as Forskolin (FSK, typically 10-20 µM), to the basolateral side.[7]

-

Record the change in Isc. The inhibition of the FSK-stimulated Isc by this compound reflects its inhibitory effect on CFTR.

-

For direct measurement of CFTR-mediated apical chloride current (ICl⁻), the basolateral membrane can be permeabilized with amphotericin B (250 µg/mL for 30 minutes) before the addition of FSK and this compound.[7]

Western Blot for CFTR Protein Expression

This protocol determines if this compound's inhibitory effect is due to a reduction in CFTR protein levels.

Materials:

-

T84 cell monolayers

-

This compound

-

RIPA buffer with protease inhibitors

-

Bradford assay reagents

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against CFTR

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Protocol:

-

Treat T84 cell monolayers with this compound (e.g., 5 µM) or vehicle control for 24 hours.[5][6]

-

Lyse the cells using RIPA buffer containing protease inhibitors.[6]

-

Quantify the protein concentration of the lysates using the Bradford assay.[6]

-

Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Results have shown that a 24-hour incubation with 5 µM this compound does not affect CFTR protein expression in T84 cells.[5][6][7]

Intracellular cAMP Level Assay

This protocol investigates the effect of this compound on the intracellular cAMP levels, a key signaling molecule for CFTR activation.

Materials:

-

T84 cells

-

This compound

-

Forskolin (FSK)

-

cAMP Parameter Assay Kit

Protocol:

-

Pre-treat T84 cells with this compound (e.g., 5 µM) or vehicle for one hour.[7]

-

Stimulate the cells with FSK (e.g., 5 µM) in the presence or absence of this compound.[7]

-

Measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Studies have shown that this compound can suppress the FSK-induced increase in intracellular cAMP levels.[5][7]

Visualizations

Caption: this compound's dual mechanism of CFTR inhibition.

Caption: Experimental workflow for the T84 CFTR inhibition assay.

References

- 1. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficac… [ouci.dntb.gov.ua]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. Characterization of the cystic fibrosis transmembrane conductance regulator in a colonocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids | PLOS One [journals.plos.org]

- 6. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of CFTR-mediated intestinal chloride secretion by this compound: Cellular mechanisms and anti-secretory efficacy in human intestinal epithelial cells and human colonoids | PLOS One [journals.plos.org]

- 8. journals.plos.org [journals.plos.org]

Application Notes and Protocols for Testing Nornidulin's Antimalarial Activity

Topic: Methodology for Testing Nornidulin's Antimalarial Activity Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites. This necessitates a continuous search for novel antimalarial compounds with unique mechanisms of action. This compound, a fungal metabolite, has been identified as a promising candidate. Recent studies have shown that this compound inhibits the proliferation of Plasmodium falciparum in vitro.[1][2][3] Specifically, it has been identified as an inhibitor of P. falciparum malate:quinone oxidoreductase (PfMQO), a crucial enzyme in the parasite's mitochondrial electron transport chain.[1][2][3]

These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound's antimalarial activity, from initial in vitro screening to in vivo efficacy and preliminary mechanism of action studies.

Quantitative Data Summary

The following tables summarize previously reported and hypothetical data for this compound's activity, providing a benchmark for experimental outcomes.

Table 1: In Vitro Antimalarial and Cytotoxicity Profile of this compound

| Parameter | Cell/Parasite Line | IC₅₀ / CC₅₀ (µM) | Selectivity Index (SI)¹ | Reference |

| Antimalarial Activity | P. falciparum (3D7 strain) | 44.6 | >10.4 | [2] |

| P. falciparum (K1 strain) | >23.27 | - | [2] | |

| Enzymatic Inhibition | PfMQO | 51 | - | [1][2] |

| Cytotoxicity | Vero (Monkey Kidney) | >466 | - | [2] |

| DLD-1 (Human Colon) | >466 | - | [2] |

¹ Selectivity Index (SI) = CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum)

Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Model

| Treatment Group | Dose (mg/kg/day) | Parasitemia Suppression (%) | Mean Survival Time (Days) |

| Vehicle Control | - | 0 | 8 ± 1 |

| This compound | 25 | 45.2 | 12 ± 2 |

| 50 | 78.5 | 18 ± 3 | |

| 100 | 92.1 | >25 | |

| Chloroquine | 5 | 99.5 | >25 |

Experimental Workflow

The overall process for evaluating this compound involves a multi-stage approach, beginning with in vitro assays to confirm potency and selectivity, followed by in vivo studies to assess efficacy and safety in a living organism.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma, a chronic inflammatory disease of the airways, is often characterized by mucus hypersecretion, leading to airway obstruction and contributing significantly to morbidity and mortality.[1][2] Mucin 5AC (MUC5AC) is a major gel-forming mucin that is overproduced in the asthmatic airway.[1][3] Recent research has identified Nornidulin, a fungus-derived natural product, as a novel inhibitor of mucus secretion, offering a promising therapeutic strategy for asthma.[4][5][6]